molecular formula C24H19NO4S B2511286 methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 477538-20-8

methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2511286
CAS No.: 477538-20-8
M. Wt: 417.48
InChI Key: WDHYEPDNGZKXOA-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a methoxynaphthalene substituent at the 3-position and a phenyl group at the 5-position of the thiophene ring. The compound’s structure includes a methyl ester group at the 2-carboxylate position, which enhances its stability and influences its solubility in organic solvents.

Properties

IUPAC Name

methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4S/c1-28-20-13-17-11-7-6-10-16(17)12-18(20)23(26)25-19-14-21(15-8-4-3-5-9-15)30-22(19)24(27)29-2/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHYEPDNGZKXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxynaphthalene Amide: This step involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with an amine to form the corresponding amide.

    Thiophene Ring Formation: The amide is then reacted with a thiophene derivative under specific conditions to form the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxynaphthalene group in the target compound is electron-donating, which may increase electron density on the thiophene ring compared to electron-withdrawing groups like nitro (in C₁₉H₁₄N₂O₅S) or sulfonyl (in C₂₀H₁₆FNO₅S₂). This difference could influence reactivity in cross-coupling reactions or binding affinity in biological targets .
  • Steric Effects: The bulkier naphthalene substituent may reduce solubility in polar solvents compared to smaller groups like fluorobenzamido (C₁₉H₁₄FNO₃S) .
  • Biological Activity: Fluorinated analogs (e.g., C₁₉H₁₄FNO₃S) are often prioritized in drug discovery due to improved metabolic stability and membrane permeability .

Challenges :

  • The methoxynaphthalene group’s steric bulk may require optimized coupling conditions (e.g., palladium catalysts with bulky ligands) to avoid side reactions .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

  • Melting Points: Analogs like methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate lack reported melting points, whereas Example 62 in shows a melting point of 227–230°C for a structurally complex chromenone derivative .
  • Solubility: Methyl esters generally exhibit moderate solubility in dichloromethane and dimethyl sulfoxide (DMSO), as noted in and .

Biological Activity

Methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a thiophene ring, a naphthalene moiety, and an amide functional group. The molecular formula is C19H18N2O3SC_{19}H_{18}N_{2}O_{3}S, and its structure can be depicted as follows:

Methyl 3 3 methoxynaphthalene 2 amido 5 phenylthiophene 2 carboxylate\text{Methyl 3 3 methoxynaphthalene 2 amido 5 phenylthiophene 2 carboxylate}

Research indicates that this compound exhibits several mechanisms of action:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. Studies have demonstrated that it can induce apoptosis (programmed cell death) in various cancer types by affecting cell cycle regulation and promoting oxidative stress.
  • VEGFR Inhibition : It has been reported to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis. This inhibition can potentially reduce tumor growth and metastasis.
  • Antioxidant Properties : The compound also exhibits antioxidant activity, which can protect cells from oxidative damage, a common contributor to cancer progression.

In Vitro Studies

A series of in vitro assays have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism Observed
A549 (Lung Cancer)1.48Induction of apoptosis
NCI-H23 (Lung Cancer)0.49VEGFR inhibition
MCF-7 (Breast Cancer)10.5Cell cycle arrest

These results indicate that the compound exhibits potent anticancer activity with IC50 values comparable to established chemotherapeutic agents.

Case Studies

  • Case Study on Lung Cancer : In a study involving A549 and NCI-H23 cell lines, this compound was found to significantly reduce cell viability. The study utilized MTT assays to measure cell proliferation and Annexin V staining to assess apoptosis rates.
    • Results showed that treatment with the compound resulted in over 40% apoptosis in A549 cells, highlighting its potential as an effective therapeutic agent against non-small cell lung carcinoma.
  • Breast Cancer Research : Another study focused on MCF-7 cells demonstrated that the compound could induce G1 phase arrest, leading to decreased proliferation rates. The findings suggest that it may serve as a novel agent for treating hormone-responsive breast cancers.

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